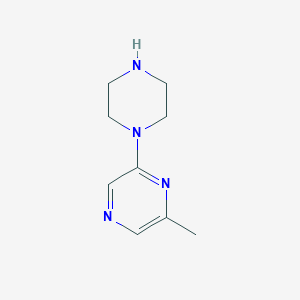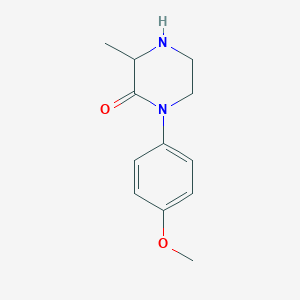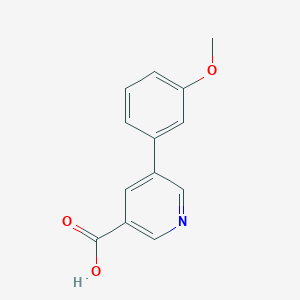
2-methyl-6-piperazin-1-ylpyrazine
Overview
Description
2-methyl-6-piperazin-1-ylpyrazine is a heterocyclic compound that contains both a pyrazine and a piperazine ring
Mechanism of Action
Target of Action
It is known that pyrazinamide, a compound structurally similar to 2-methyl-6-(piperazin-1-yl)pyrazine, is used as a first-line drug in tuberculosis therapy . Pyrazinamide and its derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Given its structural similarity to pyrazinamide, it may affect similar pathways, potentially disrupting the normal functioning ofMycobacterium tuberculosis .
Result of Action
Related compounds have been shown to exhibit significant anti-tubercular activity, suggesting that 2-methyl-6-(piperazin-1-yl)pyrazine may have similar effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(piperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of pyrazine derivatives, potentially affecting their catalytic efficiency . Additionally, 2-Methyl-6-(piperazin-1-yl)pyrazine can bind to specific protein receptors, modulating their signaling pathways and altering cellular responses . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of 2-Methyl-6-(piperazin-1-yl)pyrazine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in human embryonic kidney cells, 2-Methyl-6-(piperazin-1-yl)pyrazine has demonstrated non-toxic properties while exhibiting significant biological activity . This compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2-Methyl-6-(piperazin-1-yl)pyrazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Methyl-6-(piperazin-1-yl)pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(piperazin-1-yl)pyrazine can change over time. Studies have shown that this compound exhibits stability under various conditions, maintaining its biological activity over extended periods . It may undergo degradation under specific conditions, leading to a decrease in its efficacy. Long-term studies have indicated that 2-Methyl-6-(piperazin-1-yl)pyrazine can have sustained effects on cellular function, influencing metabolic pathways and cellular responses over time .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(piperazin-1-yl)pyrazine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and alterations in normal cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 2-Methyl-6-(piperazin-1-yl)pyrazine.
Metabolic Pathways
2-Methyl-6-(piperazin-1-yl)pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter the levels of specific metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Methyl-6-(piperazin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity and efficacy . The study of these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of 2-Methyl-6-(piperazin-1-yl)pyrazine.
Subcellular Localization
2-Methyl-6-(piperazin-1-yl)pyrazine exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-piperazin-1-ylpyrazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds via an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-piperazin-1-ylpyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-methyl-6-piperazin-1-ylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(1-propenyl)pyrazine: Another pyrazine derivative with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with both piperazine and benzothiazole moieties, known for its antibacterial activity.
Pyrazinamide: A pyrazine derivative used as a first-line drug in tuberculosis treatment.
Uniqueness
2-methyl-6-piperazin-1-ylpyrazine is unique due to its dual presence of pyrazine and piperazine rings, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAVHWZTBHGKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604716 | |
| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51047-59-7 | |
| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid](/img/new.no-structure.jpg)
![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)
![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)





![Methyl 2-[4-(benzyloxy)phenyl]benzoate](/img/structure/B1369355.png)


